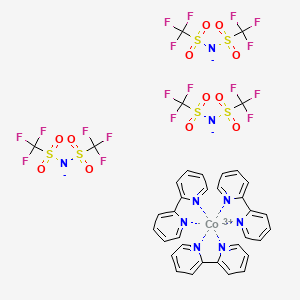
Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide): is a coordination complex featuring a cobalt(III) ion coordinated to three bipyridine ligands and three trifluoromethanesulfonimide (tris(trifluoromethanesulfonimide)) counterions. This complex is notable for its stability and unique electronic properties, making it a subject of interest in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Ligand Exchange Reaction: One common method involves the reaction of cobalt(II) chloride hexahydrate with 2,2'-bipyridine in the presence of a base, followed by oxidation to cobalt(III) using an oxidizing agent such as hydrogen peroxide.
Electrochemical Synthesis: Electrochemical methods can also be employed, where cobalt(II) salts are oxidized in the presence of bipyridine ligands under controlled electrochemical conditions.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often used, where the reaction mixture is prepared in large reactors, and the product is isolated through crystallization and purification steps.
Continuous Flow Synthesis: Continuous flow synthesis can also be employed for large-scale production, offering advantages in terms of efficiency and control over reaction conditions.
Types of Reactions:
Redox Reactions: The complex can undergo redox reactions, where it can be reduced to cobalt(II) or oxidized to higher oxidation states.
Substitution Reactions: Substitution reactions can occur, where the bipyridine ligands are replaced by other ligands.
Coordination Reactions: The complex can also participate in coordination reactions with various ligands, forming new coordination compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, ascorbic acid, and other reducing agents can be employed.
Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are often used.
Major Products Formed:
Cobalt(II) Complexes: Reduction of the complex can yield cobalt(II) complexes.
New Coordination Compounds: Substitution and coordination reactions can lead to the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: The complex is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: It serves as a redox mediator in biological systems, facilitating electron transfer processes in enzymes and proteins. Medicine: The complex is explored for its potential use in photodynamic therapy and as an antimicrobial agent. Industry: It is utilized in electrochemical devices, such as sensors and batteries, due to its electrochemical properties.
Wirkmechanismus
The compound exerts its effects through its ability to undergo redox reactions and coordinate with various ligands. The cobalt(III) ion acts as a central metal atom, facilitating electron transfer processes and binding to different ligands. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or ligand exchange in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Tris-(2,2'-bipyridine)cobalt(III) chloride: This compound is similar in structure but uses chloride ions instead of trifluoromethanesulfonimide.
Tris-(2,2'-bipyridine)nickel(II): This complex features a nickel(II) ion instead of cobalt(III), resulting in different electronic properties.
Tris-(2,2'-bipyridine)iron(III): This complex uses an iron(III) ion, which also exhibits unique redox properties.
Uniqueness: Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide) stands out due to its high stability and unique electronic properties, making it suitable for a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1353745-91-1 |
|---|---|
Molekularformel |
C36H24CoF18N9O12S6 |
Molekulargewicht |
1367.9 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.3C2F6NO4S2.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-8H;;;;/q;;;3*-1;+3 |
InChI-Schlüssel |
IHKSMCBGZROVIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


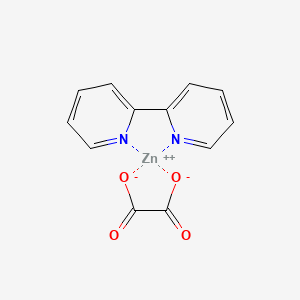

![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)
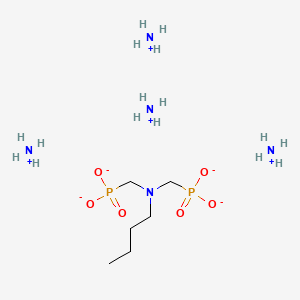
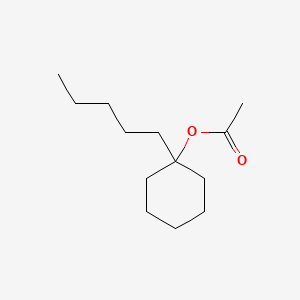

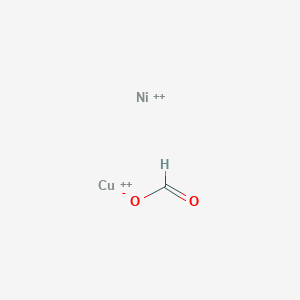
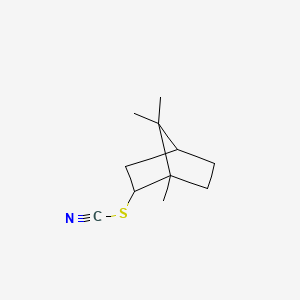

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)
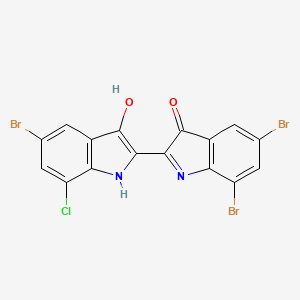
![4-Amino-3'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15347416.png)
